Methyl 5-amino-2-bromophenylacetate: Technical Guide to Synthesis and Applications
Methyl 5-amino-2-bromophenylacetate: Technical Guide to Synthesis and Applications
The following technical guide details the chemical identity, synthesis, and application of Methyl 5-amino-2-bromophenylacetate .
[1]
Executive Summary
Methyl 5-amino-2-bromophenylacetate (CAS 1261762-89-3 ) is a high-value bifunctional building block used extensively in medicinal chemistry and organic synthesis.[1] Characterized by an electron-rich aniline moiety, an aryl bromide capable of palladium-catalyzed cross-coupling, and a reactive ester handle, this compound serves as a critical intermediate for the synthesis of indoles, oxindoles, and complex heterocyclic pharmaceutical candidates.
This guide provides a rigorous technical analysis of its properties, production methodologies, and reactivity profiles, designed for researchers in drug discovery and process chemistry.[2]
Chemical Identity & Properties
Nomenclature and Identifiers
| Property | Detail |
| Chemical Name | Methyl 5-amino-2-bromophenylacetate |
| CAS Number | 1261762-89-3 |
| Synonyms | Methyl 2-(5-amino-2-bromophenyl)acetate; (5-Amino-2-bromo-phenyl)-acetic acid methyl ester |
| Molecular Formula | C |
| Molecular Weight | 244.09 g/mol |
| SMILES | COC(=O)Cc1cc(N)ccc1Br |
| InChI Key | WDMIWHBNMUBGHF-UHFFFAOYSA-N (Derivative) |
Physicochemical Properties
| Property | Value (Experimental/Predicted) |
| Appearance | Pale yellow to brown oil or low-melting solid |
| Boiling Point | ~338 °C (Predicted at 760 mmHg) |
| Density | ~1.5 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water |
| pKa (Conjugate Acid) | ~3.5–4.0 (Aniline nitrogen) |
Synthesis Methodologies
The industrial and laboratory-scale synthesis of Methyl 5-amino-2-bromophenylacetate typically proceeds via the reduction of its nitro-precursor.[1] The synthesis strategy ensures regioselectivity and preserves the labile ester group.
Core Synthesis Pathway
The most reliable route involves a three-step sequence starting from 2-bromophenylacetic acid.[1]
-
Nitration: Electrophilic aromatic substitution of 2-bromophenylacetic acid.[1] The directing effects of the -CH2COOH group (weakly activating, ortho/para) and the -Br atom (deactivating, ortho/para) cooperatively favor substitution at the 5-position (para to the alkyl group, meta to the bromide).
-
Esterification: Fischer esterification of the carboxylic acid.
-
Chemoselective Reduction: Reduction of the nitro group to the amine without debromination.
Detailed Experimental Protocol (Step 3: Nitro Reduction)
Note: This protocol describes the reduction of Methyl 2-bromo-5-nitrophenylacetate to the target amine.
Reagents:
-
Methyl 2-bromo-5-nitrophenylacetate (1.0 equiv)[1]
-
Iron powder (Fe, 5.0 equiv) or Stannous Chloride (SnCl
·2H O, 5.0 equiv) -
Ammonium Chloride (NH
Cl, saturated aq. solution) or HCl (catalytic)
Procedure:
-
Setup: Charge a round-bottom flask with Methyl 2-bromo-5-nitrophenylacetate dissolved in Ethanol/Water.
-
Addition: Add Iron powder and Ammonium Chloride.
-
Reaction: Heat the mixture to reflux (approx. 70–80 °C) with vigorous stirring for 2–4 hours. Monitor via TLC (visualize with ninhydrin stain for free amine).
-
Workup:
-
Cool to room temperature.[4]
-
Filter through a Celite pad to remove iron residues; wash the pad with Ethyl Acetate.
-
Concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over anhydrous Na
SO , and concentrate in vacuo.
-
-
Purification: The crude aniline is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
Reaction Mechanisms & Logic
The utility of Methyl 5-amino-2-bromophenylacetate lies in its orthogonal reactivity.[1] The molecule possesses three distinct reaction centers:
-
Nucleophilic Amine (-NH
): Ready for acylation, alkylation, or diazotization. -
Electrophilic Aryl Bromide (-Br): A handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
-
Electrophilic Ester (-COOMe): Susceptible to hydrolysis or nucleophilic attack (e.g., cyclization).
Mechanistic Workflow Diagram
The following diagram illustrates the synthesis flow and potential downstream applications, such as the formation of oxindoles or indoles.
Caption: Synthesis pathway from precursor acid to target amine and subsequent divergent reactivity modes.
Applications in Drug Discovery
Heterocycle Construction
This compound is a "privileged structure" precursor.
-
Oxindole Synthesis: Intramolecular cyclization between the amine (or an alkylated derivative) and the ester group can yield 5-amino-oxindole derivatives.[1]
-
Indole Synthesis: Palladium-catalyzed intramolecular amination (Buchwald-Hartwig type) can be used if the alpha-carbon of the acetate is functionalized or if reacting with an external alkyne (Sonogashira/cyclization).[1]
Pharmaceutical Intermediates
The 5-amino-2-bromo substitution pattern is specific to several bioactive classes:
-
CRTH2 Antagonists: Used in the synthesis of prostaglandin D2 receptor antagonists for asthma and allergic rhinitis treatment.
-
Kinase Inhibitors: The aniline nitrogen serves as a hinge binder or solvent-exposed attachment point in ATP-competitive inhibitors.[1]
Safety & Handling (MSDS Highlights)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302).[1] | Do not eat, drink, or smoke when using. |
| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |
| STOT-SE | May cause respiratory irritation (H335).[1] | Handle in a fume hood. |
| Storage | Light-sensitive; Air-sensitive.[1] | Store under inert gas (Argon/Nitrogen) at 2–8 °C. |
Disposal: Dispose of contents/container to an approved waste disposal plant. Halogenated organic waste streams required.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5743389 (Related Structure: Methyl 2-(2-aminophenyl)acetate).[1] Retrieved from [Link]
